3-{[(4-bromophenoxy)acetyl]amino}benzamide
Overview
Description
3-{[(4-bromophenoxy)acetyl]amino}benzamide is an organic compound that features a benzamide core with a 4-bromophenoxyacetyl substituent
Mechanism of Action
Target of Action
The primary targets of 3-{[(4-bromophenoxy)acetyl]amino}benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets through a process known as acetylation, which can result in changes to the function and activity of the target proteins .
Biochemical Pathways
Given its structural similarity to other acetylating agents, it may be involved in pathways related to protein function and regulation .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a log kow (octanol-water partition coefficient) of 338, suggesting it may have good bioavailability .
Result of Action
It is believed to influence protein function and regulation, which could have downstream effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenoxy)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-bromophenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride.
Amidation: The acyl chloride is reacted with 3-aminobenzamide in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for better efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: 4-bromophenoxyacetic acid and 3-aminobenzamide.
Oxidation and Reduction: Products will depend on the specific oxidation or reduction pathway.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition, particularly in the context of drug development.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenoxyacetic acid
- 3-aminobenzamide
- N-(4-bromophenoxyacetyl)aniline
Uniqueness
3-{[(4-bromophenoxy)acetyl]amino}benzamide is unique due to the combination of its bromophenoxy and benzamide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[[2-(4-bromophenoxy)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-4-6-13(7-5-11)21-9-14(19)18-12-3-1-2-10(8-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZVDUMGWUJMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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